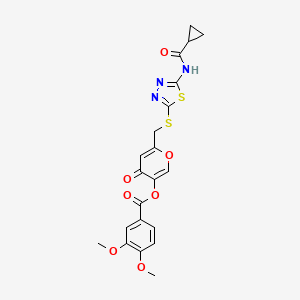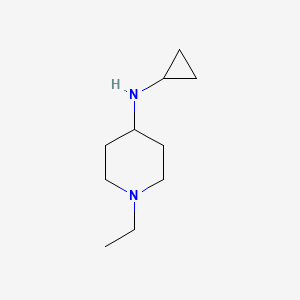![molecular formula C19H14ClN5O3S B2789906 N-(3-chloro-4-methoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1251687-95-2](/img/structure/B2789906.png)
N-(3-chloro-4-methoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C19H14ClN5O3S and its molecular weight is 427.86. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Field : Photocatalysis, Biosensing
- Application : Polymeric carbon nitride (CN) is a promising two-dimensional (2D) conjugated polymer that’s attracting interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from (photo)catalysis, and photoelectrochemistry, to biosensors .
- Methods : The polymeric feature and facile synthesis of CN allow easy engineering of its structure at the molecular level .
- Results : Beyond photocatalysis, the emerging applications of CN are also briefly discussed with a special emphasis on sensing, bioimaging and biotherapy, smart responsive systems and photoelectrochemical devices .
- Field : Photothermal Therapy
- Application : Two-dimensional (2D) nanomaterials have become mainstream photothermal agents due to their higher photothermal conversion efficiency empowered by excellent in-plane electron mobility .
- Methods : Their good biocompatibility enables their prosperous applications in photothermal therapy and usually with satisfactory therapeutic effects .
- Results : Along with the development of more 2D nanomaterials, their photothermal conversions derive many more applications in cutting-edge fields .
Polymeric Carbon Nitride
Two-Dimensional Nanomaterials
- Field : Photocatalysis, Biosensing
- Application : Polymeric carbon nitride (CN) is a promising two-dimensional (2D) conjugated polymer that’s attracting interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from (photo)catalysis, and photoelectrochemistry, to biosensors .
- Methods : The polymeric feature and facile synthesis of CN allow easy engineering of its structure at the molecular level .
- Results : Beyond photocatalysis, the emerging applications of CN are also briefly discussed with a special emphasis on sensing, bioimaging and biotherapy, smart responsive systems and photoelectrochemical devices .
- Field : Photothermal Therapy
- Application : Two-dimensional (2D) nanomaterials have become mainstream photothermal agents due to their higher photothermal conversion efficiency empowered by excellent in-plane electron mobility .
- Methods : Their good biocompatibility enables their prosperous applications in photothermal therapy and usually with satisfactory therapeutic effects .
- Results : Along with the development of more 2D nanomaterials, their photothermal conversions derive many more applications in cutting-edge fields .
Polymeric Carbon Nitride
Two-Dimensional Nanomaterials
Propriétés
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O3S/c1-28-14-3-2-12(8-13(14)20)23-15(26)9-25-10-22-17-16(11-4-6-21-7-5-11)24-29-18(17)19(25)27/h2-8,10H,9H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBVIHLMZWUDMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(bicyclo[2.2.1]hept-2-ylethyl)-2-chloroacetamide](/img/structure/B2789824.png)
![2-[(3,5-Difluorobenzyl)thio]aniline](/img/structure/B2789828.png)
![2-[(2-chloro-4-fluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2789829.png)
![6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid](/img/structure/B2789830.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one](/img/structure/B2789832.png)








